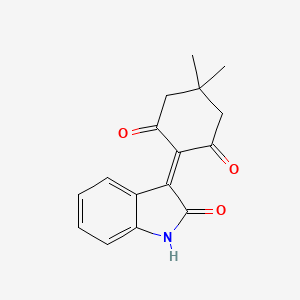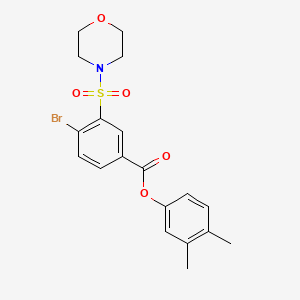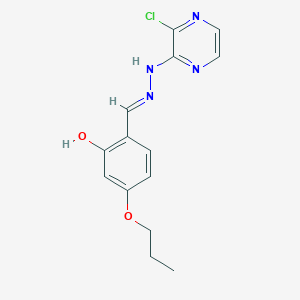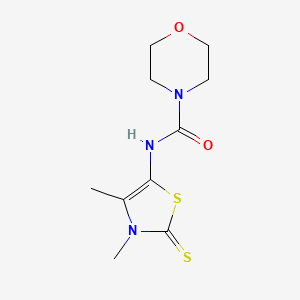
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione, also known as DIMCD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione involves its ability to bind to the minor groove of DNA and RNA. This binding alters the conformation of the nucleic acid, which affects the activity of various proteins that interact with the nucleic acid. Additionally, this compound has been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of apoptosis, and the inhibition of tumor growth. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione in lab experiments is its ability to bind to DNA and RNA, which allows for the study of various biological processes that involve nucleic acids. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the use of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione in scientific research. One potential application is in the study of epigenetics, which involves the study of changes in gene expression that are not caused by changes in the DNA sequence. Additionally, this compound has potential applications in the study of RNA biology, which has implications in the field of gene therapy. Finally, this compound has been found to have anti-tumor properties, which make it a potential therapeutic agent for various types of cancer.
Métodos De Síntesis
The synthesis of 5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with indole-2-carboxaldehyde in the presence of a base catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-cyclohexanedione has been used in various scientific research studies due to its ability to bind to DNA and RNA. This compound has been found to have potential applications in the study of gene expression, transcription, and translation. Additionally, this compound has been used in the study of protein-DNA interactions, which has implications in the field of structural biology.
Propiedades
IUPAC Name |
5,5-dimethyl-2-(2-oxo-1H-indol-3-ylidene)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-16(2)7-11(18)14(12(19)8-16)13-9-5-3-4-6-10(9)17-15(13)20/h3-6H,7-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNIUDARVDCKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![2,3,4-trimethoxy-N-[1-(2-pyridinylmethyl)-3-piperidinyl]benzamide](/img/structure/B6030347.png)
![methyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6030362.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)

![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)

![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![methyl 4-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6030412.png)

![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6030427.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6030431.png)